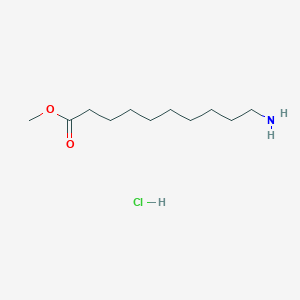

Methyl 10-aminodecanoate hydrochloride

Description

Structural Context within the Family of Amino Acid Methyl Ester Hydrochlorides

Amino acid methyl ester hydrochlorides are a class of compounds derived from amino acids where the carboxylic acid group has been converted to a methyl ester, and the amino group is protonated to form a hydrochloride salt. This salt formation is a common strategy to improve the stability of the compound; the free amino esters are often prone to self-condensation or polymerization upon storage. wikipedia.orggoogle.com

Methyl 10-aminodecanoate hydrochloride fits squarely within this family, but with a distinguishing feature: a long, ten-carbon aliphatic chain that separates the terminal functional groups. This C10 chain imparts significant hydrophobicity to the molecule, a stark contrast to short-chain analogues like glycine (B1666218) methyl ester hydrochloride, which is a water-soluble solid. wikipedia.org The extended methylene (B1212753) chain provides flexibility and influences the molecule's physical properties, such as its solubility and melting point.

Table 1: Comparison of Methyl 10-aminodecanoate hydrochloride and Glycine methyl ester hydrochloride

| Property | Methyl 10-aminodecanoate hydrochloride | Glycine methyl ester hydrochloride |

|---|---|---|

| Molecular Formula | C₁₁H₂₄ClNO₂ | C₃H₈ClNO₂ |

| Molecular Weight | 237.77 g/mol cymitquimica.com | 125.55 g/mol wikipedia.org |

| Carbon Chain Length | 10 carbons | 1 carbon |

| Key Feature | Long, flexible hydrophobic chain | Short, hydrophilic structure |

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of Methyl 10-aminodecanoate hydrochloride in organic synthesis stems from its bifunctional nature. It serves as a "building block," a molecule that can be readily incorporated into larger, more complex structures. nih.govenamine.net The two reactive sites—the primary amine and the methyl ester—can undergo a wide range of chemical transformations.

The terminal amino group, after neutralization, can act as a nucleophile in reactions such as:

Amide bond formation: Reacting with carboxylic acids or acyl chlorides to form polyamides or to attach the chain to a peptide.

Alkylation: Forming secondary or tertiary amines.

Reductive amination: Reacting with aldehydes or ketones to form new carbon-nitrogen bonds.

The methyl ester group at the other end can be:

Hydrolyzed: Converted back to a carboxylic acid, which can then be used for further coupling reactions.

Amidated: Reacted with amines to form amides, providing another route to creating polymers or linking to other molecules.

The long C10 alkyl chain is not merely a passive linker; it acts as a hydrophobic spacer. This feature is particularly useful in the synthesis of surfactants, where a hydrophilic head group is attached to a long hydrophobic tail. It is also valuable in materials science for creating self-assembling monolayers or modifying surfaces, and in medicinal chemistry for adjusting the lipophilicity of drug candidates to improve their pharmacokinetic properties.

Historical Perspectives on Long-Chain Amino Acid Derivative Research

Research into amino acids began with their isolation from natural sources in the 19th century. technologynetworks.com While initial focus was on the 20 proteinogenic amino acids that are the fundamental building blocks of life, interest gradually expanded to non-natural and modified amino acids. technologynetworks.comdeepmind.google

The study of long-chain amino acid derivatives represents a specialized area within this broader field. Early synthetic efforts focused on developing methodologies to create novel molecular architectures. For instance, chemists have developed routes to synthesize long-chain diamines and tetramines using natural α-amino acids as starting materials. More recent research has shifted towards functional applications that exploit the unique properties conferred by the long chain.

In the realm of biochemistry and materials science, researchers have incorporated amino acids with long-chain terminal olefins into proteins. nih.gov These long, flexible chains serve as spacers, holding a reactive group away from the protein surface to allow for specific chemical modifications, a technique known as bioorthogonal conjugation. nih.gov This work underscores the modern understanding that the length and chemical nature of an amino acid's side chain can be precisely tuned to control the properties of complex systems, from the structure of polymers to the function of engineered proteins. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 10-aminodecanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-14-11(13)9-7-5-3-2-4-6-8-10-12;/h2-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWWIVJMUGWJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 10 Aminodecanoate Hydrochloride

Esterification Pathways from 10-Aminodecanoic Acid Precursors

The conversion of 10-aminodecanoic acid to its corresponding methyl ester is a critical step in the synthesis. This transformation can be achieved through several methods, primarily categorized as acid-catalyzed approaches and those employing alternative reagents.

The most traditional method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of Methyl 10-aminodecanoate, this involves heating 10-aminodecanoic acid in methanol (B129727) with a catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. masterorganicchemistry.comrsc.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. youtube.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is typically used as the solvent. masterorganicchemistry.com

Key parameters influencing the yield and reaction rate include temperature, catalyst concentration, and reaction time. While effective, this method can sometimes require harsh conditions and long reaction times.

To overcome the limitations of classical acid catalysis, several alternative reagents have been developed for the esterification of amino acids. These methods often offer milder conditions, shorter reaction times, and higher yields.

One of the most effective reagents is thionyl chloride (SOCl₂). When 10-aminodecanoic acid is treated with thionyl chloride in methanol, the reaction proceeds smoothly, often at lower temperatures than Fischer esterification. google.com Thionyl chloride first reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the catalyst for the esterification. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and HCl gas, are volatile and can be easily removed, driving the reaction to completion. google.com

Another widely used and highly efficient method involves trimethylchlorosilane (TMSCl) in methanol. nih.govgoogle.com This system provides a convenient and mild approach for the synthesis of amino acid methyl esters. nih.gov TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is known for its high yields and compatibility with a wide range of amino acids, proceeding at room temperature. nih.govgoogle.com

Below is a comparative table of different esterification methods.

| Method | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Fischer Esterification | H₂SO₄ or HCl (gas) | Methanol | Reflux | Good to Excellent | masterorganicchemistry.com |

| Thionyl Chloride | SOCl₂ | Methanol | 0°C to Room Temp | Excellent | google.com |

| TMSCl Method | Trimethylchlorosilane | Methanol | Room Temperature | Excellent | nih.govgoogle.com |

| Ion-Exchange Resin | Amberlyst-15 | Methanol | Varies | Good | nih.gov |

Amination Reactions in the Generation of the Amino Functionality

An alternative synthetic strategy involves introducing the amino group onto a decanoic acid derivative that already contains the methyl ester. This is particularly useful when the starting material is not 10-aminodecanoic acid. A common precursor for this route would be a derivative of 10-oxodecanoic acid or 10-halodecanoic acid.

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.orglibretexts.org In this context, methyl 10-oxodecanoate can be reacted with ammonia (B1221849) in the presence of a reducing agent to form methyl 10-aminodecanoate. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the amine. libretexts.org A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/catalyst). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

The following table summarizes common conditions for reductive amination:

| Amine Source | Reducing Agent | Typical Conditions | Reference |

| Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | masterorganicchemistry.com |

| Ammonia | Hydrogen (H₂) / Ni or Pd catalyst | High pressure, elevated temperature | libretexts.org |

| Ammonium (B1175870) Formate | Formic Acid (Leuckart reaction) | High temperature | organic-chemistry.org |

Another pathway is the nucleophilic substitution of a terminal halide. For example, methyl 10-bromodecanoate can be reacted with an ammonia equivalent. The Gabriel synthesis, which uses potassium phthalimide (B116566) as a nucleophile followed by hydrolysis, is a classic method to avoid over-alkylation and form the primary amine cleanly. libretexts.org

Formation and Stabilization of the Hydrochloride Salt Form

Amino acid esters are typically isolated and stored as their hydrochloride salts to improve their stability and handling properties. quora.com The free amino group of methyl 10-aminodecanoate is basic and can be susceptible to degradation or side reactions. Conversion to the hydrochloride salt protonates the amino group, forming a stable ammonium salt. quora.comreddit.com

This salt formation offers several advantages:

Increased Stability: The salt form protects the amino group from oxidation and prevents the ester from undergoing intermolecular aminolysis, which could lead to oligomerization. quora.com

Improved Solubility: Hydrochloride salts are generally crystalline solids with higher water solubility compared to the free base form, which can be oily or waxy. quora.com

Ease of Handling: The crystalline nature of the salt makes it easier to purify, weigh, and handle compared to the free amine.

The formation of the hydrochloride salt is typically achieved by treating a solution of the methyl 10-aminodecanoate free base (usually in an organic solvent like diethyl ether, methanol, or ethyl acetate) with hydrogen chloride. core.ac.uk The HCl can be introduced as a gas or as a solution in an appropriate solvent. The salt then precipitates from the solution and can be collected by filtration. core.ac.uk

Stereochemical Control and Chiral Synthesis Considerations

Stereochemistry is a critical aspect in the synthesis of many biologically active molecules, particularly those derived from α-amino acids, which are chiral (with the exception of glycine). unacademy.comlibretexts.org These molecules exist as enantiomers (L- and D-forms), and typically only one enantiomer is biologically active. nih.gov

However, for Methyl 10-aminodecanoate hydrochloride, stereochemical control is not a consideration. The molecule is achiral. A chiral center is a carbon atom that is attached to four different substituent groups. In this molecule, the amino group is located at the C10 position, which is the terminal carbon of the alkyl chain (an ω-amino acid ester). This carbon atom is bonded to the nitrogen of the amino group, one carbon atom (C9), and two hydrogen atoms. Since it is bonded to two identical hydrogen atoms, it does not meet the criteria for a chiral center. Therefore, Methyl 10-aminodecanoate does not have stereoisomers, and methods for chiral synthesis are not applicable to its preparation.

Process Optimization and Scalability Studies in Laboratory and Pilot Scales

Transitioning a synthetic route from a laboratory scale to a pilot or industrial scale requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. andersonsprocesssolutions.com For the synthesis of Methyl 10-aminodecanoate hydrochloride, several factors must be considered.

Reagent Selection and Cost: For large-scale synthesis, the cost of raw materials is a major factor. The Fischer esterification using methanol and a common mineral acid like H₂SO₄ is often more economical than using more expensive reagents like TMSCl or thionyl chloride, despite potentially requiring longer reaction times or more energy-intensive conditions. csic.es

Reaction Conditions: Optimization studies would focus on parameters such as temperature, reaction time, and catalyst loading to maximize yield and throughput while minimizing energy consumption and byproduct formation. Design of Experiments (DoE) is a statistical tool often used to efficiently explore these parameters. andersonsprocesssolutions.com

Work-up and Purification: At a larger scale, extraction and distillation procedures must be efficient and minimize solvent waste. Crystallization is often the preferred method for purification as it can provide a high-purity product directly and is generally scalable. andersonsprocesssolutions.com For Methyl 10-aminodecanoate hydrochloride, optimizing the crystallization solvent system (e.g., methanol/ether, ethanol/heptane) is crucial for obtaining the desired crystal form and purity. researchgate.net

Safety and Environmental Impact: The hazards associated with reagents must be managed. For instance, thionyl chloride is highly corrosive and releases toxic gases, requiring specialized equipment for large-scale use. Green chemistry principles would favor methods that use less hazardous solvents and reagents and generate less waste. andersonsprocesssolutions.com Continuous flow processing is an increasingly adopted technology that can offer better control over reaction parameters, improve safety, and facilitate scaling. andersonsprocesssolutions.com

For a multi-step synthesis, process optimization involves not just individual steps but also the integration of the entire sequence, potentially telescoping steps to avoid isolating intermediates, which saves time, materials, and costs. andersonsprocesssolutions.com

Methyl 10 Aminodecanoate Hydrochloride As a Foundational Building Block in Complex Organic Synthesis

Applications in Amide Bond Formation for Peptidomimetics and Related Structures

The presence of a primary amino group makes methyl 10-aminodecanoate hydrochloride an ideal candidate for amide bond formation, a cornerstone of peptide and peptidomimetic chemistry. This allows for its incorporation into peptide-like chains, where the long aliphatic segment can introduce unique conformational constraints and lipophilic character.

Coupling Reagents and Methodologies for Amide Linkage

The formation of an amide bond between the amino group of methyl 10-aminodecanoate hydrochloride and a carboxylic acid is typically facilitated by a range of coupling reagents. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, such as racemization if chiral carboxylic acids are used.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Phosphonium salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely utilized for their high coupling efficiency and mild reaction conditions.

The general methodology involves the deprotection of the amine hydrochloride, typically with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine. This is followed by the addition of the carboxylic acid and the coupling reagent. The reaction progress is often monitored by chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Common Coupling Reagents for Amide Bond Formation with Methyl 10-aminodecanoate

| Coupling Reagent | Acronym | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective; byproduct (DCU) is insoluble. |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | Water-soluble byproduct, ideal for aqueous workups. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, low racemization. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Rapid reactions, commonly used in solid-phase synthesis. |

Strategic Integration into Oligomeric Architectures

The bifunctional nature of methyl 10-aminodecanoate hydrochloride allows for its strategic integration into oligomeric structures. Following the initial amide bond formation at the N-terminus, the methyl ester at the C-terminus can be hydrolyzed to the corresponding carboxylic acid. This newly unmasked carboxylic acid can then be coupled with another amino acid or an amino-functionalized molecule, enabling the stepwise elongation of an oligomeric chain.

Precursor for Advanced Nitrogen-Containing Heterocyclic Compounds

While direct cyclization of methyl 10-aminodecanoate hydrochloride is challenging due to the large ring size that would be formed, it serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through multi-step reaction sequences. The primary amine and the ester functionality can be chemically modified to introduce reactive handles that facilitate cyclization reactions.

For instance, the amino group can be acylated with a molecule containing a second electrophilic site, which can then undergo an intramolecular reaction with a nucleophile generated from the ester terminus. Alternatively, the ester can be reduced to an alcohol, which can then be converted into a leaving group for an intramolecular nucleophilic substitution by the amino group, leading to the formation of large-ring lactams, a class of cyclic amides. Although the direct synthesis of large rings is entropically disfavored, high-dilution conditions or template-assisted strategies can be employed to favor intramolecular cyclization over intermolecular polymerization.

Utilization in the Synthesis of Long-Chain Aliphatic Carboxylic Acid Derivatives with Modified Termini

Methyl 10-aminodecanoate hydrochloride is an excellent starting material for the synthesis of long-chain aliphatic carboxylic acids with a functionalized terminus. The primary amino group can be transformed into a wide variety of other functional groups, allowing for the introduction of specific chemical properties at one end of the C10 chain.

For example, the amine can be converted into an azide (B81097) via diazotization followed by substitution, which can then be used in "click" chemistry reactions. It can also be transformed into a hydroxyl group through diazotization in an aqueous medium. Furthermore, reductive amination of the primary amine with aldehydes or ketones can introduce secondary or tertiary amine functionalities.

Once the desired modification at the amino terminus is achieved, the methyl ester can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. This provides a long-chain aliphatic carboxylic acid with a unique functional group at the ω-position, a valuable building block for the synthesis of complex lipids, polymers, and other functional materials.

Table 2: Examples of Terminal Modifications of Methyl 10-aminodecanoate

| Reagents and Conditions | Resulting Functional Group |

| 1. NaNO₂, aq. HCl; 2. NaN₃ | Azide (-N₃) |

| NaNO₂, aq. H₂SO₄, heat | Hydroxyl (-OH) |

| R-CHO, NaBH₃CN | Secondary Amine (-NHR) |

| Phthalic anhydride, heat; then H₂NNH₂ | Phthalimide (B116566) protected amine |

Role in the Construction of Functionalized Lipid-like Molecules

The long aliphatic chain of methyl 10-aminodecanoate hydrochloride makes it a suitable precursor for the synthesis of functionalized lipid-like molecules, also known as lipidoids. These synthetic molecules mimic the structure of natural lipids and are of significant interest for applications in drug delivery, particularly for nucleic acid therapeutics.

Starting from methyl 10-aminodecanoate hydrochloride, the amino group can be reacted with various electrophiles, such as epoxides or activated acrylic esters, through reactions like ring-opening or Michael addition. This allows for the introduction of branched and functionalized head groups. The ester group can be further modified, for instance, by amidation with other amines to create more complex amide-based head groups or by reduction to an alcohol for subsequent etherification.

The ability to systematically vary the structure of the head group and the lipid tail by using methyl 10-aminodecanoate as a scaffold enables the creation of libraries of lipid-like molecules. These libraries can then be screened for their efficacy in forming nanoparticles and delivering bioactive cargo into cells. The length of the C10 chain provides a balance of hydrophobicity necessary for self-assembly and membrane interaction.

Investigations into Molecular Interactions and Functional Modulator Design Utilizing Methyl 10 Aminodecanoate Hydrochloride Scaffolds

Design Rationale for Analogues with Modulated Enzyme Binding Potential

The long aliphatic chain of the aminodecanoate framework is a critical component for modulating receptor interactions, primarily by serving as a linker that connects a pharmacophore's key binding groups. The length of this linker is crucial for achieving optimal orientation within an enzyme's active site.

Research into histone deacetylase (HDAC) inhibitors has shown that the length of the carbon chain connecting a zinc-binding group to a surface-recognition "cap" group directly impacts potency. For instance, studies on certain inhibitor classes have demonstrated that variations in the linker length, analogous to the decanoate (B1226879) chain, can lead to significant differences in inhibitory activity. A longer carbon chain may offer greater flexibility, allowing the molecule to adopt a more favorable conformation for binding within the catalytic tunnel of the enzyme. Conversely, a shorter or excessively long chain could introduce steric hindrance or fail to position the active groups correctly, thereby reducing efficacy. researchgate.net

Similarly, the terminal amine group is a key site for modification. It can be functionalized to introduce different "cap" groups that interact with the surface of the target enzyme, often through hydrogen bonding or hydrophobic interactions. These surface interactions are critical for inhibitor selectivity among different enzyme isoforms. For example, in the design of Lysine Specific Demethylase 1 (LSD1) inhibitors, the amine functionality is often incorporated into more complex structures that interact with the enzyme's catalytic site. nih.gov The nature of the substitution on the amine can dictate the strength and specificity of these interactions.

The stability of the amine group itself can also be influenced by the alkyl chain length. Studies on amine-functionalized materials have shown that a longer alkyl spacer can increase the basicity and catalytic activity of the amine, while also providing steric hindrance that can protect it from degradation, for example, through oxidation. mdpi.com This principle is relevant in enzyme inhibitor design, where the stability of the molecule at the active site is paramount.

Table 1: Influence of Alkyl Chain Length on Inhibitor Potency

This table illustrates the principle that modifying the length of the alkyl chain linker can have a substantial effect on the inhibitory concentration (IC50) of enzyme modulators.

| Inhibitor Series | Linker Chain Length (Atoms) | Target Enzyme | IC50 (µM) |

| Coumarin Sulfamates | 4 | MCF-7 Cells | >10 |

| Coumarin Sulfamates | 6 | MCF-7 Cells | 2.54 |

| Coumarin Sulfamates | 8 | MCF-7 Cells | 0.68 |

Note: Data is illustrative of the general principle discussed in the text and derived from findings on structure-activity relationships. researchgate.net

Computational chemistry plays a pivotal role in the rational design of enzyme modulators based on the methyl 10-aminodecanoate scaffold. Molecular modeling techniques allow researchers to predict and analyze the interactions between a designed molecule and its biological target before undertaking chemical synthesis.

Molecular Docking is a primary tool used to predict the binding conformation and affinity of a ligand within an enzyme's active site. For designing HDAC inhibitors, for example, docking studies can model how a molecule with an aminodecanoate-derived linker positions its zinc-binding group to chelate the catalytic zinc ion in the active site. nih.govnih.gov These simulations help in optimizing the linker length to ensure the correct geometry for this critical interaction.

Reverse Docking is another valuable computational approach. When the precise biological target of an active compound is unknown, reverse docking can be used to screen the compound against a library of known protein structures. This method was employed to confirm that HDAC6 was the most likely target for a newly synthesized series of α-amino amide derivatives, validating the design strategy. nih.gov

Contributions to the Development of Chemical Probes for Biochemical Pathways

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in biological systems. nih.govnih.gov The methyl 10-aminodecanoate hydrochloride scaffold is instrumental in constructing such probes, particularly for enzymes involved in epigenetic regulation.

The aminodecanoate framework is a common structural motif in the design of inhibitors for histone-modifying enzymes like HDACs and LSD1, both of which are significant targets in cancer therapy. researchgate.netnih.govmdpi.com

Histone Deacetylase (HDAC) Inhibitors: A typical pharmacophore model for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the protein surface, and a linker that connects the two. nih.govnih.gov The decanoate portion of methyl 10-aminodecanoate is frequently used as this linker. Its length and flexibility are well-suited to span the distance from the surface of the enzyme to the catalytic pocket. The terminal amine provides a convenient attachment point for synthesizing various cap groups, while the methyl ester can be hydrolyzed or modified to incorporate a ZBG, such as a hydroxamic acid or an α-amino amide. nih.gov The development of numerous HDAC inhibitors for cancer treatment relies on this modular design. mdpi.com

Lysine Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is another crucial epigenetic enzyme that is a target for cancer therapy. nih.gov Many LSD1 inhibitors are designed based on the structure of its substrate or known inhibitors like tranylcypromine. nih.gov The design of novel, potent, and selective LSD1 inhibitors often involves creating hybrid molecules where a reactive moiety (like a derivative of tranylcypromine) is connected to a peptide or another recognition element via a linker. The aminodecanoate chain is an ideal candidate for such a linker, providing the necessary spacing and conformational freedom to allow the different parts of the inhibitor to engage with their respective binding sites on the LSD1 enzyme. nih.govresearchgate.net

Table 2: Role of the Aminodecanoate Framework in Enzyme Inhibitor Design

| Component | Function in Inhibitor Design | Target Enzyme Class |

| Methyl Ester | Precursor to a Zinc-Binding Group (e.g., hydroxamic acid) | HDACs |

| Alkyl Chain (10-C) | Serves as a flexible linker between the cap and binding group | HDACs, LSD1 |

| Amine (NH2) | Attachment point for a surface-interacting "cap" group | HDACs, LSD1 |

The use of the aminodecanoate framework in designing enzyme modulators illustrates several key principles in modern medicinal chemistry.

The Linker Principle: The alkyl chain serves as a "linker," a fundamental concept in the design of bifunctional molecules and targeted inhibitors. The primary role of the linker is to position the functional ends of the molecule at an optimal distance and orientation to interact simultaneously with different regions of the target enzyme. The flexibility and length of the aminodecanoate linker are critical determinants of the inhibitor's efficacy.

Structure-Activity Relationship (SAR) Exploration: The scaffold is an excellent tool for exploring structure-activity relationships. By synthesizing a library of analogues with varying chain lengths, different amine substitutions (cap groups), and diverse binding groups, chemists can systematically probe the chemical space around a target enzyme's active site. This methodical approach is fundamental to identifying the key molecular features required for potent and selective enzyme inhibition. researchgate.net

By adhering to these principles, the methyl 10-aminodecanoate hydrochloride scaffold has proven to be a valuable starting point for the development of sophisticated molecules capable of modulating the activity of critical biochemical pathways.

Applications of Methyl 10 Aminodecanoate Hydrochloride in Materials Science and Polymer Chemistry

Monomer in the Synthesis of Polyamides and Related Functional Polymers

Theoretically, Methyl 10-aminodecanoate hydrochloride possesses the necessary functional groups—an amine hydrochloride and a methyl ester—to act as an AB-type monomer in the synthesis of polyamides. The amine group can react with the ester group of another monomer molecule through a process called self-polycondensation to form amide linkages, the characteristic repeating unit of polyamides. This reaction would typically require heat and/or a catalyst to proceed, releasing methanol (B129727) and hydrogen chloride as byproducts.

The resulting polymer would be a type of nylon, specifically a polyamide 10 (PA 10), where the number 10 indicates the number of carbon atoms in the repeating monomer unit. The general structure of this hypothetical polyamide would be [-NH-(CH₂)₉-CO-]n. The properties of such a polyamide would be influenced by factors like its molecular weight, crystallinity, and the presence of any residual hydrochloride.

Table 1: Hypothetical Properties of Polyamide 10 Derived from Methyl 10-aminodecanoate hydrochloride

| Property | Predicted Characteristic | Rationale |

| Monomer Type | AB | Contains both an amine and a carboxylic acid derivative (ester). |

| Polymer Type | Polyamide 10 (PA 10) | Ten carbon atoms in the repeating unit. |

| Polymerization Method | Self-polycondensation | Reaction between the amine and ester functional groups. |

| Potential Properties | Semicrystalline, good thermal stability, low moisture absorption. | Based on the properties of other long-chain aliphatic polyamides. |

Integration into Bio-based and Sustainable Polymeric Materials

The integration of Methyl 10-aminodecanoate hydrochloride into bio-based and sustainable polymers is a speculative application. For this compound to be considered a building block for sustainable polymers, its precursor, 10-aminodecanoic acid, would ideally be derived from renewable resources. While long-chain amino acids can be found in nature, the industrial production of 10-aminodecanoic acid is not prominently featured in the literature on major bio-based monomers.

If a sustainable pathway to Methyl 10-aminodecanoate hydrochloride were established, it could potentially be used as a comonomer with other bio-based monomers (e.g., dicarboxylic acids or diamines from renewable sources) to create novel copolyamides with tailored properties. This approach could lead to polymers with a higher bio-based content and potentially enhanced biodegradability compared to purely petroleum-based polyamides.

Again, it must be emphasized that no published research was identified that demonstrates the use of Methyl 10-aminodecanoate hydrochloride in the synthesis of bio-based or sustainable polymers.

Role in Surface Modification and Grafting Techniques for Enhanced Material Properties

The amine and ester functionalities of Methyl 10-aminodecanoate hydrochloride suggest its potential use in surface modification and grafting. The primary amine group is particularly useful for reacting with various surface functionalities to covalently attach the decanoate (B1226879) chain to a material's surface.

For example, it could be reacted with surfaces containing carboxylic acid, epoxy, or isocyanate groups. Such modifications could be used to alter the surface properties of materials, for instance, to increase hydrophobicity due to the long aliphatic chain, or to introduce a reactive handle (the methyl ester) for further chemical transformations.

In "grafting-to" techniques, a polymer with a reactive end group could be attached to a surface that has been pre-functionalized with Methyl 10-aminodecanoate hydrochloride. Conversely, in "grafting-from" approaches, the molecule could be immobilized on a surface, and the ester group could potentially be used to initiate the polymerization of other monomers.

Despite these theoretical possibilities, the scientific literature does not provide specific examples or studies where Methyl 10-aminodecanoate hydrochloride has been employed for surface modification or grafting applications.

Advanced Spectroscopic and Spectrometric Analysis of Methyl 10 Aminodecanoate Hydrochloride and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 10-aminodecanoate hydrochloride and its intermediates. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the synthesis, the transformation of functional groups at the C-10 position and the esterification at C-1 are clearly monitored by NMR. For the starting material, 10-bromodecanoic acid , the ¹H NMR spectrum shows a characteristic triplet at approximately 3.40 ppm, corresponding to the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) researchgate.net. After esterification to methyl 10-bromodecanoate , a sharp singlet appears around 3.67 ppm, which is indicative of the methyl ester (-OCH₃) protons.

Upon substitution of bromine with an azide (B81097) group to form methyl 10-azidodecanoate , the triplet for the C-10 methylene protons shifts upfield to about 3.25 ppm (-CH₂N₃). The final reduction of the azide and formation of the hydrochloride salt yields Methyl 10-aminodecanoate hydrochloride . In its ¹H NMR spectrum, the C-10 methylene protons (-CH₂NH₃⁺) shift downfield to around 3.0 ppm due to the electron-withdrawing effect of the ammonium (B1175870) group. A broad signal corresponding to the ammonium protons (-NH₃⁺) also becomes visible.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the C-1 (carbonyl) and C-10 carbons are particularly diagnostic. For instance, the C-10 carbon signal shifts significantly during the substitutions, from approximately 34 ppm for -CH₂Br to around 51 ppm for -CH₂N₃, and finally to about 40 ppm for -CH₂NH₃⁺. The presence of the methyl ester is confirmed by signals for the carbonyl carbon (~174 ppm) and the methoxy (B1213986) carbon (~51 ppm).

Purity is assessed by integrating the signals in the ¹H NMR spectrum and by the absence of peaks corresponding to impurities or residual solvents.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ) in ppm Data are estimated based on typical values for similar functional groups.

| Compound | -OCH₃ | -CH₂-X (C10) | -CH₂-COO- (C2) | Alkyl Chain (-CH₂-)n |

|---|---|---|---|---|

| 10-Bromodecanoic acid | N/A | ~3.40 (t) | ~2.35 (t) | ~1.2-1.8 (m) |

| Methyl 10-bromodecanoate | ~3.67 (s) | ~3.40 (t) | ~2.30 (t) | ~1.2-1.8 (m) |

| Methyl 10-azidodecanoate | ~3.67 (s) | ~3.25 (t) | ~2.30 (t) | ~1.2-1.8 (m) |

| Methyl 10-aminodecanoate HCl | ~3.67 (s) | ~3.00 (t) | ~2.30 (t) | ~1.2-1.8 (m) |

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) in ppm Data are estimated based on typical values for similar functional groups.

| Compound | C=O (C1) | -OCH₃ | -CH₂-X (C10) | Alkyl Chain |

|---|---|---|---|---|

| 10-Bromodecanoic acid | ~179 | N/A | ~34 | ~24-33 |

| Methyl 10-bromodecanoate | ~174 | ~51 | ~34 | ~24-33 |

| Methyl 10-azidodecanoate | ~174 | ~51 | ~51 | ~24-29 |

| Methyl 10-aminodecanoate HCl | ~174 | ~51 | ~40 | ~24-29 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of the target compound and its intermediates and to gain further structural information through analysis of fragmentation patterns.

The molecular ion peak in the mass spectrum confirms the identity of each synthetic intermediate. For example, methyl 10-bromodecanoate (MW: 265.19 g/mol ) shows a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br nih.govsigmaaldrich.com. For methyl 10-azidodecanoate , the molecular ion would be expected at m/z 213.28, corresponding to its molecular weight achemblock.comchemspider.com. For the final product, typically analyzed using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ of the free amine is observed at m/z 188.16, confirming the molecular formula of the free base (C₁₁H₂₃NO₂).

Fragmentation analysis provides valuable structural confirmation. For long-chain methyl esters, common fragmentation includes the McLafferty rearrangement, which results in a characteristic ion at m/z 74 researchgate.net. Alpha-cleavage next to the functional groups is also prominent libretexts.orgyoutube.com. For Methyl 10-aminodecanoate , alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway, leading to the loss of the alkyl chain and formation of a stable iminium ion. Other significant fragments arise from the cleavage of bonds adjacent to the ester group, such as the loss of a methoxy radical (•OCH₃, -31 Da) or a methoxycarbonyl group (•COOCH₃, -59 Da).

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺ or M⁺) |

|---|---|---|---|

| 10-Bromodecanoic acid | C₁₀H₁₉BrO₂ | 251.16 | 251/253 |

| Methyl 10-bromodecanoate | C₁₁H₂₁BrO₂ | 265.19 | 265/267 |

| Methyl 10-azidodecanoate | C₁₀H₁₉N₃O₂ | 213.28 | 214 |

| Methyl 10-aminodecanoate | C₁₁H₂₃NO₂ | 187.31 | 188 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Throughout the synthesis of Methyl 10-aminodecanoate hydrochloride, these techniques can track the key chemical transformations. The initial 10-bromodecanoic acid exhibits a strong, broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a sharp C=O stretch around 1700-1725 cm⁻¹. After esterification to methyl 10-bromodecanoate , the broad O-H band disappears and is replaced by C-H stretching bands of the methyl group (~2950 cm⁻¹), while the C=O stretch shifts to a higher frequency (~1735-1750 cm⁻¹), characteristic of an ester nih.gov. A peak corresponding to the C-Br stretch is also observable in the fingerprint region (500-600 cm⁻¹).

The conversion to methyl 10-azidodecanoate is clearly marked by the appearance of a very strong and sharp absorption band around 2100 cm⁻¹, which is the characteristic asymmetric stretching vibration of the azide (-N₃) group. Finally, in the product Methyl 10-aminodecanoate hydrochloride , this azide peak vanishes completely. Instead, new bands appear corresponding to the ammonium group: a broad N-H stretching band from 2800-3200 cm⁻¹ and N-H bending vibrations around 1500-1600 cm⁻¹. The ester C=O stretch remains at approximately 1735 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum.

Table 4: Key Infrared Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Present In |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | 10-Bromodecanoic acid |

| Carboxylic Acid C=O | Stretch | 1700-1725 | 10-Bromodecanoic acid |

| Ester C=O | Stretch | 1735-1750 | All methyl esters |

| Ester C-O | Stretch | 1100-1300 | All methyl esters |

| Azide (-N₃) | Asymmetric Stretch | ~2100 (strong, sharp) | Methyl 10-azidodecanoate |

| Ammonium N-H | Stretch | 2800-3200 (broad) | Methyl 10-aminodecanoate HCl |

| Ammonium N-H | Bend | 1500-1600 | Methyl 10-aminodecanoate HCl |

| Alkyl C-H | Stretch | 2850-2960 | All compounds |

Chromatographic Methods (HPLC, GC) for Purity Analysis and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating components in a mixture, assessing the purity of the final product, and monitoring the progress of a reaction.

HPLC is well-suited for the analysis of Methyl 10-aminodecanoate hydrochloride and its less volatile precursors. A common method involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be challenging as the molecule lacks a strong chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS) are often employed. For enhanced UV detection, the primary amine can be derivatized with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride, which attach a UV-active or fluorescent tag to the molecule rsc.orghelsinki.fi.

Gas Chromatography is effective for analyzing the more volatile and thermally stable intermediates, such as methyl 10-bromodecanoate . Using a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-624) and a Flame Ionization Detector (FID), GC can provide excellent separation and quantification of impurities iiste.org. Analysis of the free amine, methyl 10-aminodecanoate, by GC can be problematic due to its polarity and potential for peak tailing on standard columns. Derivatization to form a less polar derivative, such as a silyl (B83357) or acyl derivative, is a common strategy to improve its chromatographic behavior.

Both HPLC and GC are invaluable for reaction monitoring. By taking small aliquots from the reaction mixture over time, these techniques can be used to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions.

Table 5: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Common Detector(s) | Application Notes |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | ELSD, CAD, MS | Ideal for the salt form and non-volatile intermediates. Derivatization can enable UV or fluorescence detection. nih.gov |

| GC | DB-5, DB-624 | FID, MS | Suitable for volatile intermediates like methyl 10-bromodecanoate. Derivatization is often required for the free amine to improve peak shape and thermal stability. |

Computational Chemistry and Theoretical Modeling of Methyl 10 Aminodecanoate Hydrochloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of Methyl 10-aminodecanoate hydrochloride. nih.gov By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and energy levels.

Key insights derived from these calculations include the mapping of the molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions. For Methyl 10-aminodecanoate hydrochloride, the MEP would show a high positive potential around the ammonium (B1175870) (-NH3+) group and a negative potential near the carbonyl oxygen of the ester group, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from HOMO and LUMO energies to quantify the molecule's reactive nature. nih.gov

| Electronegativity (χ) | 3.3 eV | 3.0 eV | The power of an atom in a molecule to attract electrons to itself. |

Note: These values are representative and would be determined through specific DFT calculations (e.g., using a functional like B3LYP with a 6-31G basis set).* nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For Methyl 10-aminodecanoate hydrochloride, MD simulations provide critical insights into its conformational flexibility and its interactions with a solvent, typically water. nih.gov

An MD simulation begins by defining a system, which includes the molecule of interest, a solvent box (e.g., using the TIP3P water model), and counterions to neutralize the system. scirp.org The interactions between atoms are described by a force field (e.g., AMBER, CHARMM). The simulation then calculates the forces on each atom and integrates Newton's equations of motion to predict their positions and velocities at subsequent small time steps (on the order of femtoseconds). nih.gov

Analysis of the resulting trajectory, which can span from nanoseconds to microseconds, reveals important structural and dynamic properties:

Conformational Analysis : The long, flexible decanoate (B1226879) chain can adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most stable or frequently occurring shapes of the molecule in solution.

Solvation Structure : The simulation shows how water molecules arrange around the charged ammonium and polar ester groups, forming hydration shells. The hydrophobic alkyl chain influences the local water structure.

Dynamical Properties : Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over time. nih.gov The Radius of Gyration (Rg) provides information about the molecule's compactness, while the Solvent Accessible Surface Area (SASA) quantifies the exposure of different parts of the molecule to the solvent. nih.govnih.gov Hydrogen bond analysis can reveal the extent of interaction between the ammonium group and surrounding water molecules. scirp.org

Table 2: Typical Parameters for an MD Simulation of Methyl 10-aminodecanoate Hydrochloride

| Parameter | Value / Type | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| System Size | ~10,000 atoms | Includes the solute, water molecules, and counterions in a periodic box. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to sample molecular motions adequately. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

In Silico Screening and Ligand Design Principles Based on the Compound's Core Structure

The core structure of Methyl 10-aminodecanoate hydrochloride, featuring a long aliphatic chain with a cationic amine at one end and a methyl ester at the other, can serve as a scaffold for in silico drug design. arxiv.orgtum.de Computational techniques play a vital role in designing derivatives and screening virtual libraries to identify compounds with desired biological activities. mdpi.comnih.gov

Scaffold-Based Design: The 10-aminodecanoate backbone can be used as a starting point or "scaffold." Ligand design principles involve systematically modifying different parts of this scaffold to optimize interactions with a biological target, such as a protein receptor or enzyme. arxiv.org Computational tools can build virtual libraries of derivatives by:

Modifying the Amine Group : Converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic ring, to alter its hydrogen bonding capacity and basicity.

Altering the Alkyl Chain : Changing the length, introducing unsaturation (double or triple bonds), or adding functional groups to modify flexibility and hydrophobicity.

Varying the Ester Group : Replacing the methyl group with larger alkyl or aryl groups to explore different binding pockets or influence metabolic stability.

Virtual Screening: Once a library of virtual derivatives is created, molecular docking can be used to predict how strongly each compound might bind to a specific target protein. nih.gov Docking algorithms place the ligand into the active site of the protein in various orientations and conformations, scoring each pose based on factors like electrostatic interactions and hydrogen bonding. researchgate.net This process allows for the rapid screening of thousands of potential compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing.

Table 3: Ligand Design Strategies Based on the Methyl 10-aminodecanoate Scaffold

| Modification Site | Type of Modification | Desired Outcome | Computational Method |

|---|---|---|---|

| Amine Terminus | Acylation, Alkylation | Introduce new H-bond donors/acceptors; modulate pKa. | Pharmacophore Modeling |

| Alkyl Chain | Introduce rigidity (e.g., phenyl ring) | Constrain conformation for better target fit. | Conformational Search |

| Ester Terminus | Bioisosteric replacement (e.g., with amide, carboxylic acid) | Improve metabolic stability; introduce new interaction points. | 3D-QSAR |

Prediction of Synthetic Pathways and Reaction Outcomes through Computational Methods

Computational chemistry can be used to model and predict the outcomes of chemical reactions, providing valuable guidance for synthesizing Methyl 10-aminodecanoate hydrochloride and its derivatives. pnas.org By calculating the thermodynamics and kinetics of potential reaction pathways, chemists can identify the most efficient and viable synthetic routes. mdpi.com

For the synthesis of the parent compound, a likely route is the Fischer esterification of 10-aminodecanoic acid with methanol (B129727) under acidic conditions. Computational methods can model this reaction mechanism step-by-step:

Protonation of the Carbonyl : Calculation of the energy barrier for the initial protonation of the carboxylic acid.

Nucleophilic Attack : Modeling the attack of methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer and Water Elimination : Simulating the subsequent proton transfers and the elimination of a water molecule.

Final Deprotonation : Calculating the energy change for the final step to yield the methyl ester product.

Table 4: Hypothetical Calculated Energy Profile for a Key Step in Esterification

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 10-aminodecanoic acid + Methanol | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate 1 | Tetrahedral Intermediate | +5.8 |

| TS2 | Transition state for water elimination | +18.5 |

| Products | Methyl 10-aminodecanoate + Water | -4.3 |

Note: Values are illustrative, representing a typical profile for an acid-catalyzed esterification reaction calculated via DFT.

Future Directions and Emerging Research Avenues for Methyl 10 Aminodecanoate Hydrochloride

Expanding Synthetic Utility in Cascade Reactions and Multicomponent Systems

The true potential of Methyl 10-aminodecanoate hydrochloride as a versatile building block lies in its application within complex reaction systems designed for molecular efficiency. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements from all starting materials, represent a key area for future development. beilstein-journals.org Similarly, cascade reactions, involving sequential transformations where the product of one step is the substrate for the next, offer a pathway to rapidly increase molecular complexity. rsc.org

The distinct amino and ester functionalities of Methyl 10-aminodecanoate hydrochloride make it an ideal candidate for incorporation into MCRs such as the Ugi or Passerini reactions, which are powerful tools for generating diverse molecular scaffolds. beilstein-journals.org For instance, the amine group can participate as the primary amine component in an Ugi four-component reaction (Ugi-4CR), leading to the formation of α-acylamino amides. The long C9 chain would introduce significant lipophilicity and conformational flexibility into the resulting products, a desirable trait for developing macrocyclic structures or molecules intended to interact with biological membranes. nih.gov

Future research could focus on developing novel MCRs or cascade sequences specifically designed around this aminoalkanoate. One promising avenue is the synthesis of complex macrocycles, where the molecule could first participate in an MCR to build a complex linear precursor, followed by an intramolecular cyclization reaction. nih.govnih.gov This approach would leverage both functional groups in a programmed sequence to construct large, ring-based structures that are of interest in drug discovery and host-guest chemistry. researchgate.net

| Research Avenue | Potential Reaction Type | Expected Outcome |

| Macrocycle Synthesis | Ugi-4CR followed by intramolecular amidation | Diverse library of 12-membered or larger macrocyclic peptidomimetics. |

| Functionalized Polymers | Passerini reaction followed by polymerization | Polyesters with complex, regularly spaced side chains. |

| Heterocycle Construction | Cascade reaction with diketones and isonitriles | Highly substituted, long-chain functionalized heterocyclic scaffolds. rsc.org |

Novel Applications in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of Methyl 10-aminodecanoate hydrochloride—possessing a hydrophilic amine hydrochloride head group and a long, lipophilic hydrocarbon tail—makes it a compelling candidate for studies in supramolecular chemistry. researchgate.net This field focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

Future investigations are expected to explore the self-assembly of this molecule into organized, higher-order structures in various solvents. In aqueous media, it is hypothesized to form micelles or vesicles, where the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic amine heads form the outer surface. The critical micelle concentration (CMC) and the morphology of the resulting aggregates will be dependent on factors like pH, temperature, and ionic strength. Such self-assembled systems could find applications in drug delivery, where they can encapsulate cytotoxic drugs for targeted release. nih.gov

Furthermore, the molecule could be used as a building block for creating more complex supramolecular materials like hydrogels or liquid crystals. sorbonne-universite.frrsc.org Co-assembly with other molecules, such as π-conjugated systems or amino acids, could lead to materials with tunable properties. rsc.org For example, co-assembly with a naphthalenediimide (NDI) derivative could result in charge-transfer hydrogels with unique electronic and mechanical characteristics. The ability to control the self-assembly process through external stimuli like pH or light would open up possibilities for creating "smart" materials that respond to their environment. sorbonne-universite.fr

| Supramolecular Structure | Driving Force(s) | Potential Application |

| Micelles/Vesicles | Hydrophobic effect, electrostatic repulsion | Drug encapsulation and delivery. nih.gov |

| Monolayers at Air-Water Interface | Amphiphilicity, hydrogen bonding | Nanofabrication, surface patterning. |

| Co-assembled Hydrogels | Charge-transfer, hydrogen bonding, π-π stacking | Biocompatible scaffolds, sensors. rsc.org |

| Liquid Crystals | van der Waals forces, shape anisotropy | Advanced optical materials. |

Interdisciplinary Research at the Interface of Chemical Synthesis, Materials Engineering, and Advanced Bioconjugation

The unique structural attributes of Methyl 10-aminodecanoate hydrochloride position it at the crossroads of several scientific disciplines, promising innovative interdisciplinary research.

In materials engineering , the compound is primarily recognized as an AB-type monomer for the synthesis of aliphatic polyamides, specifically Nylon-10, through self-condensation polymerization. Future research will likely focus on creating novel copolymers by incorporating other monomers to precisely tune the material's properties. For example, copolymerization with amino acids could yield biodegradable poly(ester-amide)s with enhanced biocompatibility for medical applications. nih.govnih.gov The long methylene (B1212753) chain of the decanoate (B1226879) unit imparts flexibility, hydrophobicity, and a lower melting point compared to shorter-chain nylons, making these materials suitable for applications requiring high toughness and low water absorption. researchgate.net

In the realm of advanced bioconjugation , the terminal amine group (after deprotection from the hydrochloride salt) serves as a versatile chemical handle. This allows the molecule to function as a long, flexible linker or spacer for attaching functional moieties to biomolecules such as proteins, peptides, or nucleic acids. The nine-carbon chain provides significant spatial separation between the conjugated cargo and the biomolecule, which can be crucial for preserving the biological activity of the protein or for overcoming steric hindrance. Research could explore its use in creating antibody-drug conjugates (ADCs) or in surface functionalization of nanoparticles for biomedical imaging and diagnostics.

This convergence of synthesis, materials science, and biology will enable the development of advanced functional systems. For instance, polymers derived from Methyl 10-aminodecanoate could be engineered for specific biomedical applications, such as resorbable sutures or matrices for tissue engineering. nih.gov

Exploration of Structure-Reactivity Relationships in Related Aminoalkanoate Systems

A deeper understanding of the fundamental chemical behavior of Methyl 10-aminodecanoate hydrochloride can be achieved by systematically studying the structure-reactivity relationships within the broader class of ω-aminoalkanoate esters. Key research questions would involve investigating how the length of the aliphatic chain influences reaction kinetics, polymerization behavior, and the stability of resulting products.

The long nine-carbon spacer in Methyl 10-aminodecanoate effectively isolates the amine and ester functional groups, minimizing their electronic interaction. This leads to reactivity profiles that are distinct from those of shorter-chain analogues like methyl 4-aminobutanoate or methyl 6-aminohexanoate. For example, in shorter-chain systems, intramolecular cyclization to form lactams can be a significant competing side reaction to intermolecular polymerization. For the C10 system, the propensity for forming a large 11-membered lactam ring is significantly lower under typical polymerization conditions, favoring the formation of high molecular weight linear polymers. researchgate.net

Future studies could employ computational modeling alongside experimental kinetics to quantify the effect of chain length on:

Polycondensation Rates: Comparing the activation energies for the polymerization of different ω-aminoalkanoates to build predictive models for polymer synthesis. frontiersin.org

Intramolecular vs. Intermolecular Competition: Mapping the thermodynamic and kinetic landscape for cyclization versus polymerization as a function of chain length.

Physical Properties of Polymers: Correlating monomer chain length with the crystallinity, glass transition temperature (Tg), and mechanical strength of the resulting polyamides or polyesters. researchgate.net

This fundamental knowledge will be invaluable for the rational design of new monomers and polymers with tailored properties for specific applications, from high-performance engineering plastics to advanced biomaterials.

Q & A

Q. Table 1: Solubility Profile of Methyl 10-Aminodecanoate Hydrochloride

| Medium | pH | Solubility (mg/mL) | Method | Reference Protocol |

|---|---|---|---|---|

| Water | 6.8 | 12.4 ± 0.3 | Shake-flask | |

| PBS (10×) | 7.4 | 8.9 ± 0.2 | USP dissolution | |

| Simulated Gastric Fluid | 1.2 | 22.1 ± 1.1 | HPLC-UV |

Q. Table 2: Key Spectral Peaks for Structural Confirmation

| Technique | Observed Value | Expected Value | Functional Group |

|---|---|---|---|

| FTIR | 1728 cm⁻¹ | 1730–1710 cm⁻¹ | Ester C=O |

| ¹H NMR (DMSO-d6) | 3.62 ppm (s, 3H) | 3.60–3.65 ppm | Methyl ester |

| ESI-MS | 234.2 [M+H]⁺ | 234.1 | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.